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Compound of Interest

Compound Name: Pyrithione Sodium

Cat. No.: B123976 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of sodium

pyrithione, a widely used antimicrobial agent. The information is compiled from a range of

toxicological studies and is intended to serve as a resource for researchers, scientists, and

professionals involved in drug development and safety assessment.

Acute Toxicity
Sodium pyrithione exhibits moderate acute toxicity via oral, dermal, and inhalation routes of

exposure.

Table 1: Acute Toxicity of Sodium Pyrithione
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Test Type Species Route Value
Classificati
on

Reference

LD₅₀ Rat Oral
660 - 1500

mg/kg bw

Harmful if

swallowed
[1]

LD₅₀ Mouse Oral
1000 mg/kg

bw

Harmful if

swallowed
[1]

LD₅₀ Rabbit Dermal
1800 mg/kg

bw

Toxic in

contact with

skin

[1]

LD₅₀ Rat Dermal
>2000 mg/kg

bw
- [1]

LC₅₀ Rat Inhalation
1.08 mg/L

(4h)

Toxic if

inhaled
[1][2]

Sub-lethal effects observed following acute oral exposure include ataxia, lethargy, tremors,

salivation, and labored breathing[1].

Acute toxicity studies are typically conducted in accordance with OECD Test Guidelines.

Oral Toxicity (OECD 401, 420, 423, or 425): The test substance is administered orally by

gavage to fasted rodents. Animals are observed for mortality and clinical signs of toxicity for

at least 14 days[3][4][5].

Dermal Toxicity (OECD 402): The substance is applied to the shaved skin of animals (e.g.,

rats or rabbits) and held in contact for 24 hours. Observations for toxicity are made for 14

days.

Inhalation Toxicity (OECD 403): Animals are exposed to the substance as a gas, vapor, or

aerosol in an inhalation chamber for a specified duration, typically 4 hours. Post-exposure

monitoring for toxicity extends for 14 days.

Irritation and Sensitization
Sodium pyrithione is a slight skin and eye irritant. It is not considered to be a skin sensitizer.
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Table 2: Irritation and Sensitization Profile of Sodium Pyrithione

Test Type Species Result Reference

Skin Irritation Rabbit Slight irritant [6]

Eye Irritation Rabbit Slight irritant [6]

Skin Sensitization Guinea Pig, Human Not a sensitizer [7][8]

Skin Irritation (OECD 404): A small amount of the test substance is applied to a patch of skin

on a test animal (typically a rabbit) for a period of up to 4 hours. The skin is then observed for

signs of erythema and edema at specified intervals.

Eye Irritation (OECD 405): A single dose of the substance is applied to the conjunctival sac

of one eye of an animal (usually a rabbit). The eye is examined for corneal opacity, iritis, and

conjunctival redness and swelling at various time points[9][10][11][12][13].

Skin Sensitization (e.g., Guinea Pig Maximization Test, OECD 406 or Local Lymph Node

Assay, OECD 429): These tests assess the potential of a substance to induce a delayed

hypersensitivity reaction. The Guinea Pig Maximization Test involves intradermal and topical

induction followed by a topical challenge. The Local Lymph Node Assay measures the

proliferation of lymphocytes in the draining lymph nodes following topical application.

Repeated Dose Toxicity
The primary target organ for repeated exposure to sodium pyrithione is the nervous system,

with neurotoxicity being a key finding in rodent studies. A characteristic effect is reversible

paralysis of the hind limbs in rats, mice, and rabbits[6].

Table 3: Repeated Dose Toxicity of Sodium Pyrithione (Oral)
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Species Duration NOAEL LOAEL Key Effects Reference

Rat 90-day
0.5 mg/kg

bw/day

2 mg/kg

bw/day

Muscle

atrophy,

evidence of

neurotoxicity

[1]

Rat 104-week
0.5 mg/kg

bw/day

1.5 mg/kg

bw/day

Nerve fiber

degeneration
[1][14]

In a typical OECD 408 study, the test substance is administered daily to several groups of

rodents at different dose levels for 90 days. Key parameters evaluated include:

Clinical Observations: Daily checks for signs of toxicity.

Body Weight and Food/Water Consumption: Measured weekly.

Hematology and Clinical Biochemistry: Blood samples are analyzed at the end of the study.

Organ Weights and Histopathology: Major organs are weighed and examined

microscopically.

Neurological Endpoints: Detailed clinical observations and functional tests are performed to

assess nervous system effects[1][8][15][16][17].

Genotoxicity
Sodium pyrithione has not demonstrated genotoxic potential in a standard battery of in vitro

and in vivo assays.

Table 4: Genotoxicity of Sodium Pyrithione
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Test System
Metabolic
Activation

Result Reference

Ames Test
Salmonella

typhimurium
With and without Negative [1][6]

HPRT Assay

Chinese Hamster

Ovary (CHO)

cells

With and without Negative [6]

DNA Repair Rat hepatocytes - Negative [6]

Micronucleus

Test

Mouse bone

marrow (in vivo)
- Negative [6]

Ames Test (OECD 471): This bacterial reverse mutation assay uses various strains of

Salmonella typhimurium to detect point mutations.

In Vitro Mammalian Cell Gene Mutation Test (HPRT Assay, OECD 476): This test assesses

the potential of a substance to induce gene mutations in cultured mammalian cells, such as

Chinese Hamster Ovary (CHO) cells, at the hypoxanthine-guanine phosphoribosyl

transferase (HPRT) locus[7][18][19][20][21].

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Rodents are treated with the

test substance, and their bone marrow or peripheral blood is examined for the presence of

micronuclei in polychromatic erythrocytes. An increase in micronuclei indicates chromosomal

damage[22][23][24][25][26].

Carcinogenicity
Studies in rodents have not shown any evidence of carcinogenicity for sodium pyrithione.

Table 5: Carcinogenicity of Sodium Pyrithione

Species Route Duration Result Reference

Rat Oral 104-week Not carcinogenic [6]

Mouse Dermal 80-week Not carcinogenic [1]
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In a long-term carcinogenicity study, the test substance is administered daily to animals

(usually rats and mice) for the majority of their lifespan (e.g., 2 years for rats). The study is

designed to assess the potential of the substance to cause cancer. Endpoints include extensive

histopathological examination of all organs and tissues for neoplastic lesions.

Reproductive and Developmental Toxicity
Sodium pyrithione is not considered a reproductive toxicant. Embryotoxicity has been observed

in rats at maternally toxic doses, but not in rabbits.

Table 6: Reproductive and Developmental Toxicity of Sodium Pyrithione

Species Study Type
NOAEL
(Maternal)

NOAEL
(Developme
ntal)

Key
Findings

Reference

Rat
Development

al
- -

Embryotoxicit

y at

maternally

toxic doses

[6]

Rabbit
Development

al
- -

No

embryotoxicit

y

[6]

In this study, pregnant animals (typically rats or rabbits) are dosed with the test substance

during the period of organogenesis. The dams are monitored for signs of toxicity. Just before

birth, the fetuses are delivered by caesarean section and examined for external, visceral, and

skeletal abnormalities[27][28][29][30][31].

Mechanism of Action and Signaling Pathways
The antimicrobial and toxic effects of pyrithione are attributed to several mechanisms, primarily

related to its ability to disrupt fundamental cellular processes. As a metal ionophore, it can

transport metal ions across cell membranes, leading to a cascade of downstream effects.
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Pyrithione acts as a general inhibitor of membrane transport processes. It is believed to

collapse the transmembrane proton gradient (ΔpH), which is a crucial driving force for many

transport systems.

Cell Membrane

Pyrithione

Proton Gradient (ΔpH)

Collapses

Membrane Transport Systems

Drives

Nutrient & Ion Uptake

Mediates

Loss of Metabolic Control

Leads to

Click to download full resolution via product page

Caption: Pyrithione disrupts the proton gradient across the cell membrane, inhibiting transport

systems.

By disrupting the proton motive force, pyrithione can also inhibit ATP synthesis, leading to an

energy crisis within the cell.
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Caption: Pyrithione's disruption of the proton motive force inhibits ATP synthesis.

Pyrithione can form complexes with metal ions like copper and zinc and transport them into the

cell. This can disrupt metal homeostasis and lead to the production of reactive oxygen species

(ROS), causing oxidative stress and subsequent cellular damage, including apoptosis.
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Caption: Pyrithione acts as a metal ionophore, leading to oxidative stress and apoptosis.

Aquatic Toxicity
Sodium pyrithione is very highly toxic to aquatic organisms, particularly freshwater

invertebrates.

Table 7: Aquatic Toxicity of Sodium Pyrithione
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| Species | Test Type | Value | Classification | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | |

Freshwater Invertebrates (e.g., Daphnia) | 48h EC₅₀ | - | Very Highly Toxic |[14] | | Freshwater

Fish (e.g., Rainbow Trout) | 96h LC₅₀ | - | Very Highly Toxic |[32] | | Common Carp (Cyprinus

carpio) | 24h LC₅₀ | 102.76 µg/L | Very Highly Toxic |[33][34] |

The environmental risk to aquatic ecosystems is a significant consideration for the use of

sodium pyrithione, especially in applications that may lead to its release into waterways[14].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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